molecular formula C21H19ClN2O B11350736 4-chloro-N-(4-ethylbenzyl)-N-(pyridin-2-yl)benzamide

4-chloro-N-(4-ethylbenzyl)-N-(pyridin-2-yl)benzamide

Cat. No.: B11350736
M. Wt: 350.8 g/mol
InChI Key: LZUKDLLWLVXNQQ-UHFFFAOYSA-N
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Description

4-Chloro-N-[(4-ethylphenyl)methyl]-N-(pyridin-2-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, an ethylphenyl group, and a pyridinyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(4-ethylphenyl)methyl]-N-(pyridin-2-yl)benzamide can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzoyl chloride with 4-ethylbenzylamine and 2-aminopyridine under appropriate reaction conditions. The reaction typically takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 4-chloro-N-[(4-ethylphenyl)methyl]-N-(pyridin-2-yl)benzamide may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often employs automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-[(4-ethylphenyl)methyl]-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

4-Chloro-N-[(4-ethylphenyl)methyl]-N-(pyridin-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-[(4-ethylphenyl)methyl]-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide: Similar structure with a hydroxyphenyl group instead of an ethylphenyl group.

    4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline: Similar structure with an aniline group instead of a benzamide group.

Uniqueness

4-Chloro-N-[(4-ethylphenyl)methyl]-N-(pyridin-2-yl)benzamide is unique due to the combination of its chloro, ethylphenyl, and pyridinyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H19ClN2O

Molecular Weight

350.8 g/mol

IUPAC Name

4-chloro-N-[(4-ethylphenyl)methyl]-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C21H19ClN2O/c1-2-16-6-8-17(9-7-16)15-24(20-5-3-4-14-23-20)21(25)18-10-12-19(22)13-11-18/h3-14H,2,15H2,1H3

InChI Key

LZUKDLLWLVXNQQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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